molecular formula C17H16N2O5 B4654757 propyl 4-[(3-nitrobenzoyl)amino]benzoate

propyl 4-[(3-nitrobenzoyl)amino]benzoate

Cat. No. B4654757
M. Wt: 328.32 g/mol
InChI Key: MNTHUQDEPIIKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-[(3-nitrobenzoyl)amino]benzoate is a chemical compound that is commonly used in scientific research. It is a member of the benzoate family of compounds and is known for its ability to inhibit certain enzymes in the body.

Mechanism of Action

The mechanism of action of propyl 4-[(3-nitrobenzoyl)amino]benzoate is thought to involve the binding of the compound to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, thus inhibiting its activity. The inhibition of COX-2 activity, for example, leads to a reduction in the production of prostaglandins, which are involved in the production of inflammation and pain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit certain enzymes. By inhibiting the activity of COX-2, for example, the compound can reduce the production of prostaglandins, which are involved in the production of inflammation and pain. This can lead to a reduction in inflammation and pain in the body.

Advantages and Limitations for Lab Experiments

Propyl 4-[(3-nitrobenzoyl)amino]benzoate has several advantages and limitations for lab experiments. One advantage is that it is a highly selective inhibitor of COX-2, meaning that it does not inhibit the activity of other enzymes in the body. This makes it a useful tool for studying the role of COX-2 in various biological processes. One limitation is that it is a synthetic compound, which means that it may not accurately mimic the effects of natural compounds in the body.

Future Directions

There are several future directions for research on propyl 4-[(3-nitrobenzoyl)amino]benzoate. One direction is to investigate its potential as a therapeutic agent for the treatment of inflammation and pain. Another direction is to study its effects on other enzymes in the body, such as lipoxygenases and peroxidases. Additionally, further research could be conducted to better understand its mechanism of action and to develop more effective inhibitors of COX-2.

Scientific Research Applications

Propyl 4-[(3-nitrobenzoyl)amino]benzoate is commonly used in scientific research as an inhibitor of certain enzymes. It has been shown to be effective in inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammation and pain in the body. It has also been shown to inhibit the activity of other enzymes, such as lipoxygenases and peroxidases, which are involved in the production of reactive oxygen species.

properties

IUPAC Name

propyl 4-[(3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-10-24-17(21)12-6-8-14(9-7-12)18-16(20)13-4-3-5-15(11-13)19(22)23/h3-9,11H,2,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTHUQDEPIIKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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